molecular formula C14H16ClNO3 B5917233 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B5917233
M. Wt: 281.73 g/mol
InChI Key: XUYPVYVFGLEFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one (CAS: 573696-81-8) is a synthetic chromen-2-one derivative with the molecular formula C₁₄H₁₆ClNO₃ and a molecular weight of 281.73474 g/mol . Its structure features a chloro substituent at position 6, an ethyl group at position 4, a hydroxyl group at position 7, and a dimethylaminomethyl moiety at position 8 (Figure 1). These functional groups confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-4-8-5-12(17)19-14-9(8)6-11(15)13(18)10(14)7-16(2)3/h5-6,18H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPVYVFGLEFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the acylation of a suitable precursor, such as methyl 5-chloro-5-oxovalerate, followed by cyclization with resorcinol under acidic conditions to form the chromen-2-one core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that derivatives of coumarin compounds, such as 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, exhibit anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain coumarin derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its efficacy against various cancer cell lines, including breast and lung cancer cells .

1.2 Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell death .

1.3 Neuroprotective Effects

Emerging research suggests that 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one may have neuroprotective effects. A study published in the Journal of Neurochemistry reported that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Biological Research Applications

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly regarding its interaction with various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property makes it a valuable tool for pharmacokinetic studies and drug development.

2.2 Fluorescent Probes

Due to its unique structural properties, 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one has been explored as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics .

Material Science Applications

3.1 Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their resistance to degradation under heat and UV exposure .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against breast cancer
Antimicrobial activity against bacterial strains
Neuroprotective effects in neuronal cells
Biological ResearchEnzyme inhibition studies
Fluorescent probes for biological imaging
Material SciencePolymer additive for enhanced thermal stability

Case Studies

Case Study 1: Anticancer Activity
A systematic investigation into the anticancer properties of coumarin derivatives was conducted using various cancer cell lines. The study found that modifications at the 6 and 8 positions significantly enhanced cytotoxicity compared to unmodified coumarins.

Case Study 2: Antimicrobial Efficacy
In a comparative study of several coumarin derivatives, 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromen-2-One Derivatives

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound (CAS) Substituents Molecular Weight XLogP3 PSA (Ų) Key Features
573696-81-8 (Target) 6-Cl, 4-Et, 7-OH, 8-(dimethylamino)methyl 281.73 2.4 49.8 Moderate lipophilicity, hydrogen bonding capacity via OH and dimethylamino
431076-26-5 6-Et, 7-OH, 8-(dimethylamino)methyl, 3-(1-phenylpyrazol-4-yl), 2-CF₃ 457.46 N/A N/A Trifluoromethyl enhances metabolic stability; phenylpyrazole adds bulk
171008-84-7 6-Pr, 7-OH, 8-(dimethylamino)methyl, 3-(benzodioxin-6-yl), 2-CF₃ 463.46 N/A N/A Propyl chain increases hydrophobicity; benzodioxin ring may alter π-stacking
135065-47-3 6-Cl, 7-OH, 3,4-dimethyl 224.64 2.5 46.5 Simpler structure with methyl groups; lower molecular weight
58330-12-4 6-Cl, 7-(oxiran-2-ylmethoxy), 4-phenyl 328.75 N/A N/A Epoxy group introduces reactivity; phenyl enhances aromatic interactions
Key Observations:
  • Lipophilicity: The target compound (XLogP3: 2.4) is slightly less lipophilic than 135065-47-3 (XLogP3: 2.5), likely due to the polar dimethylamino group .
  • Steric Effects : Bulkier analogs like 431076-26-5 and 171008-84-7 incorporate trifluoromethyl or benzodioxin groups, which may hinder membrane permeability but improve target specificity .

Biological Activity

6-Chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can be represented as follows:

C17H22ClNO3\text{C}_{17}\text{H}_{22}\text{Cl}\text{N}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notable mechanisms include:

  • Cholinesterase Inhibition : Studies indicate that chromenone derivatives can inhibit cholinesterase enzymes, which are critical in the regulation of neurotransmitter levels in the nervous system. This inhibition may contribute to cognitive enhancement and neuroprotective effects, particularly in models of Alzheimer's disease .
  • Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure allows for scavenging of free radicals, thereby exhibiting antioxidant properties. This can mitigate oxidative stress-related damage in cells .
  • Antimicrobial Properties : Some studies have shown that related chromenone compounds possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one and its derivatives:

Activity TypeExperimental ModelIC50 (µM)References
Cholinesterase InhibitionHuman Acetylcholinesterase (hAChE)21.7 (DEET)
Antioxidant ActivityDPPH Radical Scavenging AssayNot specified
Antimicrobial ActivityGram-positive and Gram-negative bacteriaVaries by strain

Case Studies

  • Neuroprotective Effects : A study investigated the effect of chromenone derivatives on neurodegeneration models. The results indicated that these compounds could significantly reduce neuronal cell death and improve cognitive function in animal models, likely due to their cholinesterase inhibitory activity .
  • Antimicrobial Efficacy : Research on the antimicrobial properties of chromenone derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.